![molecular formula C14H17N3O4 B11085750 (1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B11085750.png)
(1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate” is a fascinating compound with a complex structure. Let’s break it down:
- The core structure consists of an oxadiazole ring (1,3,4-oxadiazole) fused with an ethanimidate group .
- The 1Z designation indicates the geometry of the double bond in the ethanimidate moiety.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
Starting Materials: Begin with suitable precursors, such as 3,4-dimethoxyphenyl ethylamine.
Oxadiazole Formation: Introduce the oxadiazole ring by cyclization reactions. Common methods include condensation of hydrazides with carboxylic acids or their derivatives.
Ethanimidate Formation: Introduce the ethanimidate group (R-N=C=N-R’) using appropriate reagents.
Purification: Isolate and purify the compound.
Industrial Production: Unfortunately, information on industrial-scale production methods is scarce due to the compound’s specialized nature.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the oxadiazole ring.
Reduction: Reduction of the nitro group (if present) could yield an amino derivative.
Substitution: Substitution reactions may occur at various positions.
Common Reagents: Nitric acid, reducing agents, and nucleophiles.
Major Products: The major products depend on reaction conditions and substituents. Potential products include derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry:
Energetic Materials: Some compounds containing oxadiazole rings exhibit energetic properties.
Functional Materials: Explore applications in materials science, such as sensors or catalysts.
- Investigate potential biological activities (e.g., antimicrobial, antitumor).
- Assess toxicity and pharmacokinetics.
- Evaluate its use in specialty chemicals or pharmaceuticals.
Mechanism of Action
The precise mechanism remains elusive, but it likely interacts with cellular targets or pathways. Further research is needed to elucidate its effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can explore related oxadiazoles and ethanimidates. Highlight its unique features and consider its potential advantages over other compounds.
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate |
InChI |
InChI=1S/C14H17N3O4/c1-10(18)15-14-9-17(16-21-14)7-6-11-4-5-12(19-2)13(8-11)20-3/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
KMOUADCWLYFJQG-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N/C1=C[N+](=NO1)CCC2=CC(=C(C=C2)OC)OC)/[O-] |
Canonical SMILES |
CC(=NC1=C[N+](=NO1)CCC2=CC(=C(C=C2)OC)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.